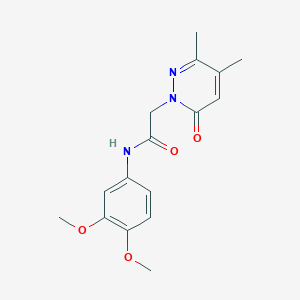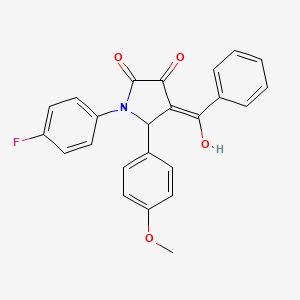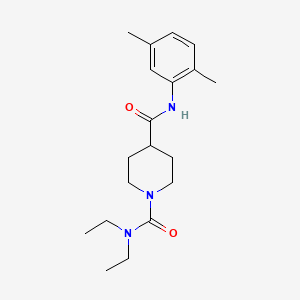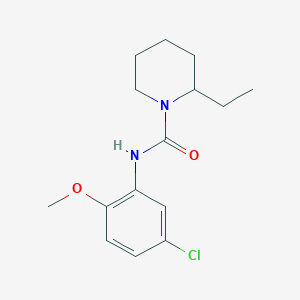
N-(3,4-dimethoxyphenyl)-2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dimethoxyphenyl)-2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)acetamide, commonly known as DPA-714, is a selective ligand for the translocator protein 18 kDa (TSPO). TSPO is a mitochondrial protein that is widely expressed in various cell types, including immune cells, glial cells, and neurons. DPA-714 has been extensively studied for its potential applications in the fields of neuroscience, immunology, and oncology.
作用机制
DPA-714 binds selectively to N-(3,4-dimethoxyphenyl)-2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)acetamide, which is involved in various cellular processes, including cholesterol transport, apoptosis, and immune response. This compound expression is upregulated in response to cellular stress, such as oxidative stress and inflammation. DPA-714 binding to this compound can modulate these cellular processes and affect downstream signaling pathways, leading to changes in cellular function and phenotype.
Biochemical and Physiological Effects:
DPA-714 has been shown to modulate various cellular processes, including immune response, neuroinflammation, and apoptosis. DPA-714 treatment can reduce the production of pro-inflammatory cytokines and chemokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in immune cells and glial cells. DPA-714 can also attenuate neuroinflammation and neuronal damage in animal models of neurodegenerative diseases, such as Alzheimer's disease and multiple sclerosis. Additionally, DPA-714 can induce apoptosis in cancer cells by activating the mitochondrial pathway.
实验室实验的优点和局限性
DPA-714 has several advantages as a research tool, including its high selectivity for N-(3,4-dimethoxyphenyl)-2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)acetamide, its ability to cross the blood-brain barrier, and its non-invasive imaging capabilities. However, DPA-714 also has limitations, including its relatively low affinity for this compound and its potential off-target effects.
未来方向
There are several future directions for research on DPA-714 and its applications. One potential direction is the development of new N-(3,4-dimethoxyphenyl)-2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)acetamide ligands with higher affinity and selectivity. Another direction is the investigation of the role of this compound in various pathological conditions, such as neuroinflammation and cancer. Additionally, the use of DPA-714 in combination with other imaging modalities, such as magnetic resonance imaging (MRI), may provide more comprehensive information on the pathophysiology of these conditions. Finally, the development of this compound-targeted therapeutics may provide new treatment options for various diseases.
合成方法
DPA-714 can be synthesized using a multistep process that involves the reaction of 3,4-dimethoxybenzaldehyde with 3,4-dimethyl-6-oxo-1(6H)-pyridazine-2-carboxylic acid, followed by the reaction of the resulting intermediate with N-(tert-butoxycarbonyl)-glycine methyl ester. The final product can be obtained through deprotection and purification steps.
科学研究应用
DPA-714 has been extensively used as a radioligand for positron emission tomography (PET) imaging of N-(3,4-dimethoxyphenyl)-2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)acetamide in vivo. This compound expression is upregulated in various pathological conditions, including neuroinflammation, neurodegeneration, and cancer. PET imaging with DPA-714 can provide valuable information on the extent and severity of this compound upregulation in these conditions, allowing for early diagnosis and monitoring of treatment efficacy.
属性
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-(3,4-dimethyl-6-oxopyridazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4/c1-10-7-16(21)19(18-11(10)2)9-15(20)17-12-5-6-13(22-3)14(8-12)23-4/h5-8H,9H2,1-4H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITTOLEATUILGCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(N=C1C)CC(=O)NC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{[(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]carbonyl}cyclopropanecarboxamide](/img/structure/B5326708.png)

![5-{[(2,3-dimethylphenyl)amino]sulfonyl}-N,2-dimethylbenzamide](/img/structure/B5326722.png)

![methyl {2-[2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydro-2-pyrimidinyl)vinyl]-6-methoxyphenoxy}acetate](/img/structure/B5326741.png)
![4-{[(3,4-dimethylphenyl)amino]sulfonyl}benzamide](/img/structure/B5326753.png)



![ethyl 1-[2-(2,5-dichlorophenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5326784.png)

![7-(4-methoxyphenyl)-2-(trifluoromethyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5326803.png)
![N-(2,3-dimethylphenyl)-2-[(4-phenyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5326824.png)
![N-(4-acetylphenyl)-2-{[1-(2-phenylethyl)-1H-imidazol-2-yl]thio}acetamide](/img/structure/B5326831.png)